(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid is a compound that combines the structural features of azetidine and methanesulfonamide with the strong acidic properties of trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Methanesulfonamide is a sulfonamide derivative, while trifluoroacetic acid is a widely used reagent in organic synthesis due to its strong acidity and volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition approach, where azetidinones are synthesized from imines and acyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of (azetidin-2-yl)methanesulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(azetidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
(azetidin-2-yl)methanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (azetidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity enable it to bind to enzymes and receptors, potentially inhibiting their activity . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, while trifluoroacetic acid can facilitate its delivery and stability .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A proline antagonist used in plant tissue cultures.
Melagatran: A thrombin inhibitor with a similar azetidine structure.
Nicotianamine: A natural compound with azetidine-like properties.
Properties
CAS No. |
2703782-43-6 |
---|---|
Molecular Formula |
C6H11F3N2O4S |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
azetidin-2-ylmethanesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2O2S.C2HF3O2/c5-9(7,8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H2,5,7,8);(H,6,7) |
InChI Key |
HQKWOFNFOHZVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CS(=O)(=O)N.C(=O)(C(F)(F)F)O |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.